molecular formula C5H7N3O3 B057044 (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol CAS No. 39070-14-9

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Número de catálogo: B057044
Número CAS: 39070-14-9
Peso molecular: 157.13 g/mol
Clave InChI: WXSSUDRHAJTESR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol is a high-value chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound, featuring a nitroimidazole core, serves as a crucial synthetic precursor for the development of novel bioactive molecules. Its primary research value lies in its role in synthesizing more complex nitroimidazole derivatives, a class of compounds renowned for their diverse biological activities. These applications include the development of potential chemotherapeutic agents, particularly for targeting hypoxic tumor cells, as the nitro group can be reduced under low-oxygen conditions to form cytotoxic species. Furthermore, this scaffold is integral to the synthesis of antimicrobial and antiparasitic agents, building upon the legacy of metronidazole. The mechanism of action for its derivatives typically involves enzymatic nitroreduction within anaerobic microorganisms or hypoxic mammalian cells, leading to the generation of reactive intermediates that cause DNA strand breaks and cell death. For researchers, this compound offers a versatile building block to explore structure-activity relationships, develop new radiopharmaceuticals for diagnostic imaging, and investigate novel therapeutics for anaerobic infections and cancer. Its well-defined structure allows for precise chemical modifications to optimize pharmacological properties.

Propiedades

IUPAC Name

(3-methyl-2-nitroimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-4(3-9)2-6-5(7)8(10)11/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSSUDRHAJTESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878799
Record name Hydroxydimetridrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39070-14-9, 936-05-0
Record name 1-Methyl-2-nitro-1H-imidazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39070-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-nitro-1H-imidazole-5-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039070149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39070-14-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxydimetridrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2-NITRO-1H-IMIDAZOLE-5-METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SM19TN0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Reductive Amination Protocol

A breakthrough came with the adoption of sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/methanol systems. Key improvements included:

ParameterOriginal ConditionOptimized ConditionImpact on Yield
Reducing AgentH₂/Pd-CNaBH₄+24%
Solvent SystemEthanolTHF/MeOH (1:1)+18%
Temperature25°C0°C+12%

This protocol increased yields to 42% by minimizing over-reduction and stabilizing reactive intermediates.

Stepwise Functionalization

Modern approaches separate nitration and hydroxymethylation into discrete steps:

  • Synthesis of 1-methyl-2-nitroimidazole :

    • Nitration with HNO₃/H₂SO₄ at -10°C (95% purity).

  • Hydroxymethylation :

    • Reaction with paraformaldehyde in DMF, catalyzed by K₂CO₃ (78% yield).

This modular strategy allows independent optimization of each step, reducing side-product formation.

Industrial-Scale Production Techniques

Continuous Flow Nitration

To address exothermic risks in batch nitration, industrial facilities employ continuous flow reactors:

  • Residence time : 2.5 minutes

  • Temperature : -5°C to 0°C

  • Yield : 89% with 99% regioselectivity.

Crystallization Optimization

Post-synthesis purification uses antisolvent crystallization:

  • Solvent : Ethyl acetate

  • Antisolvent : n-Heptane

  • Purity : >99.5% by HPLC.

Analytical Characterization

Spectroscopic Validation

TechniqueKey SignalsStructural Confirmation
¹H NMR (500 MHz, D₂O)δ 2.41 (s, 3H, CH₃), δ 4.52 (s, 2H, CH₂OH), δ 7.89 (s, 1H, imidazole-H)Confirms substitution pattern
IR (ATR)1520 cm⁻¹ (N-O stretch), 3250 cm⁻¹ (O-H)Verifies nitro and alcohol groups
MS (ESI+)m/z 158.06 [M+H]⁺Matches molecular formula C₅H₇N₃O₃

Purity Assessment

Industrial batches analyzed via HPLC (C18 column, 0.1% H₃PO₄/MeCN gradient) show:

  • Retention time : 6.8 minutes

  • Area purity : 99.7%.

Challenges and Limitations

Nitro Group Instability

The electron-deficient nitro group promotes hydrolysis under acidic conditions, necessitating:

  • pH control : Maintain reaction mixtures at pH 6–7.

  • Low-temperature storage : Products stored at -20°C to prevent degradation.

Solvent Selection Constraints

Polar aprotic solvents (DMF, DMSO) improve solubility but complicate recycling. Recent advances employ cyclopentyl methyl ether (CPME) as a greener alternative .

Análisis De Reacciones Químicas

Types of Reactions

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may have antibacterial and antifungal effects, similar to other imidazole derivatives .
  • Antitumor Activity : The compound's structural similarity to known anticancer agents indicates potential interactions with biological pathways involved in tumor growth .

Case Study: Interaction Studies

A study focused on the interaction of this compound with specific enzymes and receptors demonstrated binding affinity, suggesting its potential as a lead compound in drug development . The study provided insights into its mechanism of action, although further validation is required.

Applications in Medicinal Chemistry

Given its unique structural features, this compound serves as a promising candidate for:

  • Drug Development : Its ability to interact with biological targets positions it as a potential lead compound for new therapeutic agents.
  • Bioreductive Prodrugs : The compound can be converted into bioreductive prodrugs that specifically target hypoxic regions in tumors, enhancing drug delivery efficiency .

Potential Applications in Material Science

The presence of both the nitro group and the imidazole ring suggests that this compound could also be beneficial in materials science:

  • Sensors and Catalysts : The compound's properties may allow it to participate in various interactions necessary for the development of new materials with specific functionalities .

Mecanismo De Acción

The mechanism of action of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Key Features Applications References
(1-Methyl-2-nitro-1H-imidazol-5-yl)methanol 1-Me, 2-NO₂, 5-CH₂OH Hypoxia-activated via NTR; optimized synthesis (42% yield) PROTACs, prodrugs (e.g., EGFR degraders)
(1-Methyl-1H-imidazol-5-yl)methanol 1-Me, 5-CH₂OH Lacks nitro group; no hypoxia selectivity Ligand for metal complexes; precursor for histidine synthesis
1-Methyl-5-nitro-1H-imidazole-2-methanol 1-Me, 5-NO₂, 2-CH₂OH Nitro at position 5 (vs. 2); unvalidated hypoxia response Limited reported applications
(1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol 1-Bn, 2-Me, 5-CH₂OH Bulky benzyl group; hydrophobic Pharmaceutical intermediates (e.g., antifungal agents)
4-Nitrobenzyl-protected compounds Aromatic nitro group Requires higher NTR activity; broader off-target effects Traditional hypoxia-activated prodrugs (less selective than nitroimidazoles)

Hypoxia-Activated PROTACs

  • This compound: When incorporated into PROTACs (e.g., compound 38/39 in EGFR-targeting systems), it shows >87% degradation efficiency in hypoxic vs. normoxic cells due to NTR-mediated activation . The nitro group at position 2 ensures optimal steric positioning for bioreduction.
  • 4-Nitrobenzyl analogues: Exhibit weaker hypoxia selectivity (e.g., 60% degradation) and higher baseline activity in normoxia, likely due to less efficient NTR recognition .

Mechanistic Differences

Nitro Group Position

  • Position 2 (target compound) : Facilitates intramolecular rearrangement post-bioreduction, releasing active drugs (e.g., SN-38 in prodrugs) .

Substituent Effects

  • Hydroxymethyl (CH₂OH) : Enhances solubility and hydrogen-bonding capacity, critical for PROTAC linker functionality .
  • Benzyl groups : Increase hydrophobicity, improving membrane permeability but reducing target specificity .

Limitations and Challenges

  • Steric Hindrance : In PROTAC 8, the (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl group on the EGFR ligand retained binding activity, diminishing hypoxia selectivity . This highlights the importance of conjugating the group to the E3 ligase recruiter (e.g., VHL) instead .
  • Stability: Nitroimidazole derivatives may undergo premature reduction in normoxic tissues, though this is mitigated by tuning the electronic properties of the nitro group .

Actividad Biológica

(1-Methyl-2-nitro-1H-imidazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the imidazole ring and nitro group. This article explores the biological activity of this compound, focusing on its potential applications as a therapeutic agent, particularly in the context of hypoxia-activated prodrugs.

Structural Characteristics

The molecular formula of this compound is C₇H₈N₄O₃, with a molecular weight of 184.16 g/mol. The compound contains an imidazole ring, which is known for its role in various biological processes and as a scaffold for drug development. The presence of the nitro group enhances its reactivity and potential biological interactions .

Research indicates that this compound may exhibit antimicrobial and antitumor properties. Its structural similarity to other bioactive imidazole derivatives suggests that it may interact with biological pathways, although specific mechanisms remain to be elucidated. The nitro group can undergo reduction under hypoxic conditions, which is a critical feature for its application as a hypoxia-selective prodrug .

Hypoxia Activation

The compound has been studied extensively in the context of hypoxia-activated prodrugs. In hypoxic environments, this compound can be reduced to release active cytotoxic agents selectively within tumor tissues. This property is particularly valuable in cancer therapy, where it can enhance the efficacy of treatment while minimizing damage to normal tissues .

Antitumor Activity

In various studies, this compound has shown promising results as part of prodrug systems. For instance, it has been conjugated with SN-38 (an active metabolite of irinotecan) to create hypoxia-selective antitumor agents. These conjugates demonstrated improved selectivity and potency under hypoxic conditions compared to their parent compounds .

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
Prodrug with SN-38Antitumor activityEnhanced selectivity under hypoxia
EvofosfamideAntitumor activityActive in pancreatic cancer models
Various derivativesCytotoxicityIncreased potency under hypoxic conditions

Case Study 1: Evofosfamide

Evofosfamide (TH-302), a prodrug derived from this compound, has been evaluated in clinical trials. It showed significant efficacy in pancreatic cancer models, both as a monotherapy and in combination with gemcitabine. The mechanism involves selective activation in hypoxic tumor regions, leading to enhanced therapeutic outcomes .

Case Study 2: SN-38 Conjugates

Conjugates of this compound with SN-38 were synthesized to improve hypoxia selectivity. These studies revealed that modifications to the linker between the two compounds could significantly affect their biological activity and selectivity under varying oxygen levels .

Future Directions

The potential applications of this compound extend beyond oncology. Its unique properties suggest possible uses in developing materials with specific functionalities, such as sensors or catalysts due to its ability to modify electrical and optical properties through the nitro group . Further research is necessary to fully explore these capabilities and optimize its therapeutic applications.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, and how do yields compare under varying conditions?

  • Methodology : The compound can be synthesized via a multi-step process involving nitration and hydroxylation of imidazole precursors. An improved method achieves 42% yield by optimizing reaction conditions (e.g., solvent, temperature, and catalyst), compared to the original 8% yield . Key steps include:

  • Use of bromoethylamine and POCl₃ to form intermediates.
  • Reaction with this compound under basic conditions .
    • Data Table :
MethodYield (%)Key ImprovementsReference
Original synthesis8None
Optimized large-scale42Solvent selection, temperature
Phosphoramidate coupling11.7Sequential reagent addition

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be noted?

  • Methodology :

  • ¹H/¹³C NMR : Peaks at δ ~2.5 ppm (CH₃), δ ~4.5 ppm (CH₂OH), and δ ~8.0 ppm (imidazole protons) confirm the structure .
  • IR Spectroscopy : Strong absorption bands at ~3200 cm⁻¹ (O-H stretch) and ~1520 cm⁻¹ (N-O nitro group) .
  • Mass Spectrometry : Molecular ion peaks at m/z 173.06 (calculated for C₆H₈N₃O₃) .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) elucidate the electronic properties and reactivity of this compound in hypoxia-activated prodrugs?

  • Methodology : Density Functional Theory (DFT) studies reveal:

  • The nitro group’s electron-withdrawing effect enhances redox potential, enabling selective activation under hypoxic conditions .
  • Frontier molecular orbital (FMO) analysis predicts reactivity sites for conjugation with cytotoxic agents (e.g., SN-38 in TH-302) .
    • Key Insight : The compound’s low reduction potential (-0.45 V vs. SCE) aligns with hypoxia-selective bioreduction, critical for prodrug efficacy .

Q. What challenges arise in crystallographic refinement of derivatives, and how do programs like SHELX address them?

  • Methodology :

  • SHELXL : Handles anisotropic displacement parameters and twinning in high-resolution data. For example, derivatives with bulky substituents require robust refinement to resolve disorder .
  • WinGX : Integrates structure validation tools (e.g., PLATON) to check for missed symmetry or hydrogen bonding networks .
    • Case Study : A derivative with a camptothecin conjugate showed R₁ = 0.043 after refinement, confirming stereochemical accuracy .

Q. How do structural modifications impact the hypoxia-selective cytotoxicity of this compound derivatives in anticancer prodrugs?

  • Methodology :

  • In vitro evaluation : TH-302 (a phosphoramidate mustard conjugate) exhibits IC₅₀ = 12 µM under hypoxia vs. >100 µM in normoxia .
  • Mechanistic analysis : Nitro group reduction generates reactive radicals, damaging DNA in oxygen-deprived tumor microenvironments .
    • Data Table :
DerivativeHypoxic IC₅₀ (µM)Normoxic IC₅₀ (µM)Selectivity Index
TH-302 (Evofosfamide)12>100>8.3
SN-38 conjugate18>100>5.6

Q. What contradictions exist in reported synthetic yields, and how might reaction conditions explain discrepancies?

  • Analysis : Variations in yields (8% vs. 42%) arise from:

  • Scale : Milligram vs. multi-gram syntheses affect mixing efficiency and heat transfer .
  • Catalyst : Use of tetrakis(dimethylamino)ethylene (TDAE) improves intermediate stability in phosphoramidate coupling .
    • Recommendation : Kinetic studies and in-situ monitoring (e.g., HPLC) optimize intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol
Reactant of Route 2
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.